![molecular formula C9H12BrNOS B2519227 2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone CAS No. 1823558-00-4](/img/structure/B2519227.png)
2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone
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Overview
Description
“2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Researchers have synthesized derivatives of 2-Bromo-1-(thiazol-2-yl)ethanone and evaluated their cytotoxic effects on human tumor cell lines. Notably, one compound demonstrated potent activity against prostate cancer cells .
- Some synthesized derivatives of thiazoles, including 2-Bromo-1-(thiazol-2-yl)ethanone, have shown antibacterial effects against both Gram-negative and Gram-positive bacteria .
- Thiazoles, including derivatives of 2-aminothiazoles, have been associated with anticancer properties. Researchers have explored their potential in inhibiting cancer cell growth .
- Thiazoles are found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic agents (e.g., Tiazofurin) .
- Thiazole serves as a parent material for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. It is also a natural component of Vitamin B1 (thiamine) .
Antitumor and Cytotoxic Activity
Immunosuppressive Properties
Antibacterial Activity
Anticancer Potential
Biological Applications
Parent Material for Chemical Compounds
Future Directions
Thiazole derivatives have been found to have diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on exploring the biological activities of “2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone” and its potential applications in medicine.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a logP value of 1.7, indicating moderate lipophilicity .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may exert various molecular and cellular effects .
properties
IUPAC Name |
2-bromo-1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)8-11-6(5-13-8)7(12)4-10/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNDQHKXCEYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-(tert-butyl)thiazol-4-YL)ethanone |
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